
Rhodamine B octadecyl ester perchlorate
Overview
Description
Rhodamine B octadecyl ester perchlorate (CAS: 142179-00-8; molecular formula: C₄₆H₆₇ClN₂O₇; molecular weight: 795.49 g/mol) is a lipophilic fluorescent dye widely employed in membrane biology and cellular imaging. Its structure comprises a rhodamine B core modified with an octadecyl ester chain and a perchlorate counterion, enhancing its affinity for lipid bilayers . Key properties include:
- Fluorescence: Excitation/emission maxima at 554/575 nm in methanol .
- Solubility: Soluble in organic solvents (DMSO, DMF) but insoluble in aqueous media, making it ideal for membrane incorporation .
- Applications: FRET acceptor: Used in cell fusion assays to monitor lipid mixing via energy transfer from lipophilic fluoresceins . Potassium ion sensing: Integrated into fiber-optic sensors for K⁺ detection due to its fluorescence quenching properties . Polymersome labeling: Encapsulated in pH-responsive nanoparticles (e.g., PMPC-PDPA) for tracking intracellular delivery and endosomal escape .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodamine B octadecyl ester perchlorate typically involves the esterification of Rhodamine B with octadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity testing and fluorescence efficiency assessments .
Chemical Reactions Analysis
Ion Exchange Reactions
The perchlorate (ClO₄⁻) counterion participates in stoichiometric exchange with other anions, enabling modulation of the compound's physicochemical properties. This process is critical for tuning solubility and fluorescence behavior in various media .
Table 1: Anion Exchange Reactions and Outcomes
Key Findings:
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Fluorinated counterions enhance hydrophobicity, improving compatibility with nonpolar matrices (e.g., polymer nanoparticles) .
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Ion exchange efficiency depends on anion size and charge density, with bulkier anions displacing ClO₄⁻ more effectively .
Photochemical Energy Transfer
The rhodamine core engages in Förster resonance energy transfer (FRET) as a donor when paired with acceptors like DiD (a cyanine dye) .
Table 2: FRET Parameters in Nanoparticle Systems
Mechanistic Insights:
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Energy transfer rates correlate with acceptor density, reaching picosecond timescales at higher loadings .
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The octadecyl chain anchors the dye in lipid membranes or hydrophobic polymer domains, stabilizing donor-acceptor proximity .
Nanoparticle Encapsulation via Hydrophobic Interactions
The compound integrates into polymeric nanoparticles through hydrophobic aggregation during nanoprecipitation .
Reaction Protocol:
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Dissolution: Rhodamine B octadecyl ester perchlorate (4.86 mg) is co-dissolved with polymers (e.g., PDEAEMA-b-PEG) in ethanol (10 mg/mL total polymer) .
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Nanoprecipitation: The mixture is added dropwise to PBS (pH 8), inducing self-assembly into sub-100 nm particles .
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Purification: Dialysis against pH 5 buffer removes unencapsulated dye, achieving ~30% loading efficiency .
Critical Factors:
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pH-dependent nanoparticle stability: Disassembly occurs below pH 6.5 due to PDEAEMA protonation .
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Hydrophobic interactions between the octadecyl chain and polymer core dominate encapsulation .
Stability Under Environmental Stressors
While hydrolysis of the ester bond is thermodynamically plausible, experimental data from primary sources indicate stability in aqueous buffers (pH 5–8) over 48 hours . Degradation is observed only under extreme conditions (e.g., strong acids/bases), though specific kinetics remain undocumented in peer-reviewed studies .
Scientific Research Applications
Primary Applications
-
Fluorescent Membrane Probe
- RBOEP is primarily used as a fluorescent membrane probe due to its lipophilic nature, which allows it to integrate into cell membranes effectively. This property makes it suitable for studying various cellular processes, including membrane dynamics and cellular uptake mechanisms .
- Fluorescence Resonance Energy Transfer (FRET) Assays
- Nanoparticle Encapsulation
- Sensing Applications
Case Study 1: Translocation Studies
A study investigated the voltage-dependent translocation of RBOEP across lipid bilayers. The research revealed that the translocation rate increased with the length of the hydrocarbon chain of rhodamine derivatives, highlighting the importance of lipophilicity in membrane interactions . This study provided insights into the mechanisms of how RBOEP can traverse biological membranes, which is crucial for its application as a probe in cellular studies.
Case Study 2: Nanoparticle Drug Delivery
In another study, RBOEP was co-dissolved with polymeric components to create nanoparticles aimed at hydrophobic drug delivery. The encapsulation efficiency was determined to be approximately 30%, demonstrating the potential of RBOEP-loaded nanoparticles for delivering therapeutic agents effectively within cells . This research emphasizes the compound's utility in enhancing drug delivery systems through innovative nanoparticle technology.
Mechanism of Action
The mechanism of action of Rhodamine B octadecyl ester perchlorate involves its integration into lipid environments, where it acts as a fluorescent marker. The compound’s fluorescence is activated upon excitation with specific wavelengths of light, allowing it to be used in various imaging and detection applications. The molecular targets and pathways involved include lipid membranes and cellular compartments, where the dye can localize and provide valuable information through its fluorescence signals .
Comparison with Similar Compounds
Rhodamine derivatives share structural motifs but differ in functional groups, fluorescence profiles, and applications. Below is a detailed comparison:
Structural and Fluorescence Properties
Compound | Molecular Weight (g/mol) | Ex/Em (nm) | Key Structural Features |
---|---|---|---|
Rhodamine B octadecyl ester perchlorate | 795.49 | 554/575 (MeOH) | Octadecyl ester, perchlorate counterion |
Rhodamine 123 | 380.83 | 507/529 | Ethyl ester, mitochondrial targeting |
Octadecyl Rhodamine B Chloride (R18) | 747.36 | 560/583 | Octadecyl chain, chloride counterion |
Sulforhodamine B | 559.66 | 565/586 | Sulfonate groups, water-soluble |
Rhodamine B hexyl ester perchlorate | 637.56 | 550/573 | Hexyl ester, shorter alkyl chain |
Key Observations :
- The octadecyl chain in this compound enhances lipid bilayer integration compared to shorter-chain analogs (e.g., hexyl ester) .
- Sulforhodamine B’s sulfonate groups confer water solubility, limiting its use in membrane studies but enabling cytoplasmic staining .
Application-Specific Performance
Notable Findings:
- Encapsulation Efficiency : this compound exhibits higher loading in PMPC-PDPA polymersomes (fluorescence intensity = 157 a.u. at 0.34 µM) compared to PEO-PDPA (4.28 µM required for equivalent intensity) due to superior lipid compatibility .
- Cellular Uptake : Rapid internalization in cancer cells (e.g., 70% uptake in FaDu cells at 2 minutes) outperforms primary cells, attributed to enhanced endocytic activity in malignant lines .
Cost Analysis
Compound | Price (10 mg) | Source |
---|---|---|
This compound | $1,599–$2,324 | |
Rhodamine 123 | $280 | |
R18 | $3,328 | |
Sulforhodamine B | $1,748 |
Cost Drivers :
- The octadecyl ester’s synthesis complexity and lipophilicity contribute to its higher cost compared to hydrophilic derivatives like Rhodamine 123 .
Research Insights and Limitations
- Polymersome Compatibility : While this compound is effective in PMPC-PDPA systems, its encapsulation in PEO-PDPA is inefficient due to poor dye-polymer interactions, limiting broader applicability .
- pH Sensitivity: In pH-responsive nanoparticles, the dye’s release correlates with endosomal escape, a unique advantage over non-pH-sensitive carriers .
- Toxicity : At concentrations ≤5 mg/mL, cell viability remains >80%, making it suitable for live-cell imaging .
Biological Activity
Rhodamine B octadecyl ester perchlorate (C18RB) is a derivative of the well-known fluorescent dye Rhodamine B, modified to enhance its hydrophobic properties and biological applications. This compound has garnered attention in various fields, including drug delivery systems, cellular imaging, and biophysical studies due to its unique properties and functionalities.
This compound is characterized by its molecular formula and a molecular weight of approximately 785.5 g/mol. It appears as a green crystalline solid and is soluble in water, with a pH range of 3-4 when dissolved at concentrations of 10 g/L at 20°C .
1. Cellular Uptake and Endosomal Escape
Recent studies have demonstrated that C18RB can be effectively encapsulated within polymeric nanoparticles, allowing for enhanced cellular uptake. For instance, nanoparticles composed of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) were used to encapsulate C18RB, achieving an encapsulation efficiency of approximately 30% . The nanoparticles exhibited a pH-responsive behavior that facilitates endosomal escape, crucial for delivering therapeutic agents into the cytosol of target cells.
In vitro experiments using 3T3 fibroblast cells showed that these nanoparticles maintained over 80% cell viability at concentrations up to 5 mg/mL, indicating low cytotoxicity while allowing for effective cellular localization of the dye .
2. Translocation Across Lipid Membranes
The translocation properties of C18RB across lipid bilayers have been studied extensively. Research indicates that the rate of translocation is influenced by the alkyl chain length of the rhodamine derivatives. C18RB demonstrated a significant ability to traverse lipid membranes, which is vital for its application in drug delivery systems . The translocation rate increased with longer hydrocarbon chains, suggesting that C18RB’s octadecyl group enhances its membrane affinity compared to shorter-chain derivatives.
Applications in Drug Delivery
C18RB has been explored as a model compound for drug delivery systems due to its hydrophobic nature and fluorescence properties. The encapsulation within nanoparticles not only protects the dye from degradation but also improves the solubility and bioavailability of hydrophobic drugs. The ability to escape from endosomal compartments further enhances its potential as a carrier for therapeutic agents.
Study on Nanoparticle Formulation
A study focused on formulating dual-component nanoparticles using C18RB highlighted its role as a fluorophore for tracking nanoparticle localization within cells. The nanoparticles were synthesized through nanoprecipitation methods and showed efficient loading capabilities for hydrophobic drugs. The study concluded that C18RB serves as an effective model dye for assessing nanoparticle behavior in biological systems .
Translocation Studies
Another significant study investigated the voltage-dependent translocation of C18RB across lipid membranes. The findings indicated that C18RB could effectively facilitate proton shuttling through membranes, demonstrating its potential utility in biophysical applications and as a tool for studying membrane dynamics .
Summary Table of Biological Activities
Property | Description |
---|---|
Molecular Formula | |
Molecular Weight | 785.5 g/mol |
Solubility | Soluble in water; pH 3-4 (10 g/L) |
Cell Viability | >80% at concentrations up to 5 mg/mL |
Encapsulation Efficiency | ~30% when loaded in PDEAEMA nanoparticles |
Translocation Rate | Increased with longer alkyl chains; significant across lipid membranes |
Q & A
Basic Research Questions
Q. How is Rhodamine B octadecyl ester perchlorate utilized as a fluorescent probe for potassium ion detection in membrane studies?
The dye is embedded in a polymer matrix (e.g., plasticized PVC) alongside an anion exchanger (e.g., tridodecylmethylammonium chloride). Potassium ion interaction increases fluorescence intensity without shifting emission maxima. Calibration involves exposing the sensor to standard K⁺ solutions and plotting Stern-Volmer relationships (I₀/I vs. [K⁺]) to define sensitivity ranges. Matrix selection critically impacts selectivity against competing ions like nitrate .
Q. What concentration range ensures effective cell staining with this compound while maintaining viability?
Optimal concentrations range from 2–8 μg/ml. At 5 mg/ml, viability remains >80% in 3T3 fibroblasts. Higher concentrations (>8 μg/ml) may reduce viability, requiring cell-specific titration. Stability over time should be monitored via fluorescence microscopy to avoid dye leakage .
Q. What methodologies are recommended for calibrating fiber optic sensors using this dye for potassium quantification?
Immerse the sensor in K⁺ standards, measure fluorescence intensity changes, and construct a Stern-Volmer calibration curve. Include controls for matrix effects (e.g., competing ions) and validate selectivity using solutions with anions like chloride or nitrate .
Q. How is the dye incorporated into nanostructured lipid carriers (NLCs) for cellular tracking?
Mix the dye with lipid components (e.g., Labrafac PG, Compritol 888) during NLC synthesis. Purify via centrifugation, characterize size/zeta potential via DLS, and validate uptake using fluorescence microscopy. Include cytotoxicity controls (e.g., MTT assays) for concentration optimization .
Advanced Research Questions
Q. How do counterion modifications (e.g., replacing ClO₄⁻ with F5-TPB) enhance the dye’s photophysical properties in nanoparticles?
Bulky counterions like F5-TPB reduce aggregation-caused quenching (ACQ). Ion exchange involves reacting the dye with lithium tetrakis(pentafluorophenyl)borate, followed by purification via column chromatography. Validate brightness improvements using fluorescence spectroscopy and single-particle imaging in PLGA nanoparticles .
Q. How can contradictions in fluorescence responses across polymer matrices (PVC vs. hydrogels) be resolved?
Conduct comparative studies assessing matrix hydrophobicity, ion mobility, and dye-polymer interactions. For instance, PVC matrices enhance nitrate selectivity due to reduced hydrophilicity, while hydrogels may improve response times. Calculate selectivity coefficients (e.g., Hofmeister series) to quantify interference .
Q. What strategies optimize dye loading into pH-sensitive nanoparticles for controlled delivery?
Co-dissolve the dye with pH-responsive polymers (e.g., PDEAEMA-b-PEG) in organic solvents, followed by nanoprecipitation. Measure loading efficiency (>30%) via fluorescence spectroscopy or HPLC. Assess pH-dependent release profiles in simulated physiological conditions (e.g., pH 7.4 PBS) .
Q. How to address discrepancies in intracellular fluorescence stability across cell lines?
Perform time-lapse imaging under standardized conditions (exposure settings, cell confluency). Use internal controls (e.g., CellTracker Green) to normalize data. Apply statistical models (e.g., ANOVA) to account for cell-specific factors like endosomal escape or lysosomal degradation .
Q. Methodological Considerations
- Data Validation : Cross-validate fluorescence measurements with orthogonal techniques (e.g., HPLC for dye quantification) .
- Matrix Optimization : Screen polymer matrices (PVC, hydrogels) using selectivity coefficients and response kinetics .
- Cellular Studies : Include viability assays (e.g., MTT) and counterstains (e.g., Hoechst) to differentiate live/dead cells and subcellular localization .
Properties
IUPAC Name |
[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67N2O3.ClHO4/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;2-1(3,4)5/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBUPFBTCDYKNM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584976 | |
Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142179-00-8 | |
Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodamine B octadecyl ester perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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